3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Oxetane Synthesis Yield Comparison Pharmaceutical Intermediates

3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS 85328-35-4, C9H17ClO4, MW 224.68 g/mol) is a protected chloroacetate ester of glycerol, featuring a 1-ethoxyethyl (EE) acetal protecting group. It serves as a strategic synthetic intermediate in prostaglandin analogue development and oxetane ring formation, where its orthogonal protecting groups (1-ethoxyethyl acetal and acetate ester) and chloro leaving group enable regioselective manipulations without cross-reactivity.

Molecular Formula C9H17ClO4
Molecular Weight 224.68 g/mol
CAS No. 85328-35-4
Cat. No. B1367400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(1-ethoxyethoxy)propyl acetate
CAS85328-35-4
Molecular FormulaC9H17ClO4
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(C)OC(COC(=O)C)CCl
InChIInChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3
InChIKeyFEVMWAZUQCLBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS 85328-35-4): A Protected Glycerol-Derived Intermediate for Prostaglandin and Oxetane Synthesis


3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS 85328-35-4, C9H17ClO4, MW 224.68 g/mol) is a protected chloroacetate ester of glycerol, featuring a 1-ethoxyethyl (EE) acetal protecting group . It serves as a strategic synthetic intermediate in prostaglandin analogue development and oxetane ring formation, where its orthogonal protecting groups (1-ethoxyethyl acetal and acetate ester) and chloro leaving group enable regioselective manipulations without cross-reactivity [1][2].

Orthogonal acetal and acetate protecting groups support sequential deprotection strategies.

Chloro leaving group at C3 enables regioselective substitution without cross-reactivity.

Base-stable 1-ethoxyethyl acetal tolerates strong bases and nucleophiles; cleavable under mild acid.

Why 3-Chloro-2-(1-ethoxyethoxy)propyl acetate Cannot Be Replaced by Common Chlorohydrins or Unprotected Analogs


Generic chlorohydrins (e.g., 3-chloro-1,2-propanediol) and simpler chloroacetates lack the orthogonal protection and regiospecific leaving group arrangement of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. The 1-ethoxyethyl acetal in this compound protects the secondary alcohol under both basic and mildly acidic conditions, while the chloro group at C3 and the acetate ester at C1 provide orthogonal handles for sequential nucleophilic substitution and deprotection [1][2]. Substituting with unprotected 3-chloro-2-hydroxypropyl acetate (CAS 24573-30-6) leads to intramolecular cyclization and cross-reactivity, drastically reducing yield in multistep syntheses . Similarly, the oxetane derivative 3-(1-ethoxyethoxy)oxetane (CAS 85328-36-5) is a downstream product, not a drop-in replacement for the chloroacetate starting material .

Unprotected chlorohydrins

May lead to competing cyclization and lower synthetic efficiency under basic conditions.

3-Chloro-2-hydroxypropyl acetate

Cross-reactivity and epoxide formation can compromise regioselectivity and yield.

3-(1-ethoxyethoxy)oxetane

Downstream product; cannot serve as a direct replacement for the chloroacetate starting material.

Quantitative Evidence for 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS 85328-35-4): Comparative Yields, Purity, and Synthetic Efficiency


Superior Yield in Oxetane Formation: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate vs. Unprotected 3-Chloro-2-hydroxypropyl acetate

In the synthesis of 3-(1-ethoxyethoxy)oxetane via intramolecular Williamson ether synthesis, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate achieves a 62.4% isolated yield, whereas the unprotected 3-chloro-2-hydroxypropyl acetate produces <15% yield due to competing intermolecular polymerization and hydrolysis side reactions [1]. This 4-fold yield advantage translates directly to lower cost-per-gram of the downstream oxetane intermediate.

Oxetane Yield
Head-to-head
62.4% vs unprotected analog
Supports oxetane synthesis workflow selection
Yield difference ≥47 pp; supplier-sourced data
Oxetane Synthesis Yield Comparison Pharmaceutical Intermediates

Commercial Purity Advantage: 98% vs. 94% for Competitor Batches

Commercial sourcing of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is available at ≥98% purity from leading suppliers (e.g., Leyan), whereas alternative vendors (e.g., AKSci) and some distributor sources specify only ≥94% purity . The 4-percentage-point purity differential is critical for reactions sensitive to trace impurities (e.g., palladium-catalyzed couplings, organometallic steps).

Purity Specification
Cross-study comparable
≥98% (Leyan) vs 94% (AKSci)
Higher purity may reduce pre-use purification
Supplier CoA data; verify for lot
Chemical Purity QC Specification Procurement Benchmark

Orthogonal Protecting Group Strategy Enables Regioselective Manipulation vs. Single-Functionality Analogs

The 1-ethoxyethyl (EE) acetal protecting group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is stable to strong bases (e.g., NaH, LDA) and nucleophiles, yet cleavable under mild acidic conditions (aqueous AcOH, pH ~4) [1]. In contrast, unprotected 3-chloro-1,2-propanediol undergoes rapid epoxide formation under basic conditions, rendering it unsuitable for multi-step sequences requiring base stability [2]. This orthogonal stability enables sequential deprotection and functionalization without protecting group exchange.

Base Stability
Class-level inference
Stable to NaH, LDA; cleaves at pH ~4
Enables broad base/nucleophile scope
≥4 pH window vs chloropropanediol
Protecting Group Chemistry Regioselectivity Synthetic Strategy

Patented Utility in Glucokinase Activator Synthesis Confirms Industrial Relevance

3-Chloro-2-(1-ethoxyethoxy)propyl acetate is explicitly claimed as a key intermediate in the synthesis of glucokinase activators for Type 2 diabetes in US Patent US2008/009465 A1 (Bristol-Myers Squibb) [1]. No alternative chloroacetate or chlorohydrin is described as a substitute in the patent's experimental section, underscoring the compound's unique role in the synthetic route. This patent citation provides direct evidence of industrial-scale utility and validated synthetic protocols.

Patent Utility
Supporting evidence
Named in US2008/009465 A1
Supports documented synthetic route
Industrial relevance; Bristol-Myers Squibb
Patent Evidence Drug Discovery Glucokinase Activators

Recommended Application Scenarios for 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS 85328-35-4) Based on Evidence


Synthesis of 3-Substituted Oxetanes for Medicinal Chemistry

Use as a precursor to 3-(1-ethoxyethoxy)oxetane, a versatile building block in drug discovery. The 62.4% yield advantage over unprotected chlorohydrins makes this the preferred starting material for preparing oxetane-containing pharmacophores, which are increasingly valued as bioisosteres for carbonyl and gem-dimethyl groups in medicinal chemistry programs [1].

Preparation of Protected Glycerol Synthons for Prostaglandin Analogue Synthesis

Employ as an orthogonal protected glycerol derivative in the construction of prostaglandin E and F series analogues. The 1-ethoxyethyl acetal withstands the basic conditions required for Wittig and Horner-Wadsworth-Emmons reactions used to install prostaglandin side chains, while the chloro and acetate groups provide regioselective functionalization handles [2].

Multi-Step Synthesis of Glucokinase Activators (Diabetes Research)

Utilize according to the validated protocol in US Patent US2008/009465 A1 for preparing glucokinase activators. The compound's stability profile and documented use in patent-protected routes support its selection for process chemistry development and scale-up studies in pharmaceutical R&D [3].

Quality-Critical Academic and GMP Research Requiring High Purity

Select the 98% purity grade (e.g., Leyan 1526919) for reactions where trace impurities affect yield or selectivity, such as palladium-catalyzed cross-couplings or organometallic additions. The higher purity specification reduces the need for column chromatography or distillation prior to use, saving time and resources in both academic and industrial settings .

Application
Selection Property
Validation Focus
Application: Oxetane pharmacophore synthesis
Selection Property: Orthogonal protection & leaving group
Validation Focus: Yield and regioselectivity evaluation
Application: Prostaglandin analogue construction
Selection Property: Base-stable acetal protection
Validation Focus: Wittig/HWE side-chain installation
Application: Glucokinase activator research
Selection Property: Patent-validated intermediate
Validation Focus: Process chemistry reproducibility
Application: High-purity synthesis requirements
Selection Property: High-purity grade specification
Validation Focus: Pre-use purification necessity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.